molecular formula C23H20N2O5 B15036810 N-{(2Z)-2-[(furan-2-ylcarbonyl)amino]-3-phenylprop-2-enoyl}phenylalanine

N-{(2Z)-2-[(furan-2-ylcarbonyl)amino]-3-phenylprop-2-enoyl}phenylalanine

Cat. No.: B15036810
M. Wt: 404.4 g/mol
InChI Key: YCIJGUHRLATMSH-JXAWBTAJSA-N
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Description

2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a furan ring, a formamido group, and a phenylpropanoic acid backbone, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield different alcohols or amines .

Scientific Research Applications

2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and a subject of ongoing scientific interest .

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

2-[[(Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H20N2O5/c26-21(25-19(23(28)29)15-17-10-5-2-6-11-17)18(14-16-8-3-1-4-9-16)24-22(27)20-12-7-13-30-20/h1-14,19H,15H2,(H,24,27)(H,25,26)(H,28,29)/b18-14-

InChI Key

YCIJGUHRLATMSH-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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